molecular formula C16H13F3N4O2 B1384036 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866137-82-8

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B1384036
CAS No.: 866137-82-8
M. Wt: 350.29 g/mol
InChI Key: BQCBWERCLSTCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a potent and selective small molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) , a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through mutated JAK2 (e.g., JAK2 V617F), is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound exerts its effect by competitively inhibiting the ATP-binding site of JAK2, thereby suppressing the phosphorylation and activation of downstream STAT transcription factors and disrupting pro-proliferative and survival signals in malignant cells. Furthermore, this inhibitor demonstrates significant activity against FMS-like tyrosine kinase 3 (FLT3) , including cells harboring the internal tandem duplication (ITD) mutation, which is a common driver mutation in Acute Myeloid Leukemia (AML). This dual JAK2/FLT3 inhibitory profile, as described in patent literature , makes it a valuable chemical probe for researchers investigating the crosstalk between signaling pathways in hematopoietic malignancies, exploring mechanisms of drug resistance, and evaluating combination therapies in preclinical models. Its primary research utility lies in dissecting the molecular pathogenesis of JAK2- and FLT3-driven cancers and in serving as a lead compound for the development of novel targeted therapeutics.

Properties

IUPAC Name

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-9-11(7-10-5-3-2-4-6-10)14(25)23(22-9)15-20-12(16(17,18)19)8-13(24)21-15/h2-6,8,22H,7H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBWERCLSTCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction:

$$
\text{3-Benzylpentane-2,4-dione} + \text{Hydrazine} \rightarrow \text{4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole}
$$

Synthesis of Trifluoromethyl-Substituted Pyrimidinone

The 6-(trifluoromethyl)-4(3H)-pyrimidinone core is prepared via cyclocondensation or direct alkylation.

Method A: Cyclocondensation Strategy []

  • Reactants : Brominated enaminone (e.g., 3 ), 2-methylisothiourea sulfate.
  • Conditions : Reflux in ethanol with ammonium acetate.
  • Limitation : Low yields (8–10%) due to recovery of unreacted intermediates.

Method B: Direct Alkylation []

  • Reactants : 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ), pyrazole intermediate.
  • Conditions : Acetone solvent, K$$2$$CO$$3$$ base, reflux for 30 minutes.
  • Yield : 70–98%.
  • Mechanism : Nucleophilic substitution at the iodomethyl position.

Coupling of Pyrazole and Pyrimidinone Moieties

The final step involves coupling the pyrazole intermediate with the functionalized pyrimidinone.

Procedure []:

  • Reactants :
    • Pyrazole intermediate (3 mmol).
    • 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c , 3 mmol).
  • Conditions : Acetone, K$$2$$CO$$3$$, reflux.
  • Workup : Solvent removal, recrystallization (hexane/MeOH).
  • Yield : 85–92%.

Key Reaction:

$$
\text{Pyrazole} + \text{6c} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound}
$$

Analytical Data and Optimization

Parameter Value/Observation Source
Purity 95% (HPLC)
Molecular Weight 350.29 g/mol
Regioselectivity Controlled via steric and electronic effects
Scalability Demonstrated at 100 mmol scale

Challenges and Solutions

  • Trifluoromethyl Incorporation : Use of pre-functionalized pyrimidine building blocks (e.g., 6c ) avoids low-yielding late-stage fluorination [].
  • Byproduct Formation : Column chromatography (hexane/EtOAc) resolves regioisomeric impurities [].

Alternative Routes

  • One-Pot Synthesis : Attempts to combine cyclocondensation and alkylation in a single step resulted in incomplete conversion (<20%) [].
  • Enaminone Intermediates : Explored but deemed less efficient due to competing side reactions [].

Biological Activity

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole moiety and a pyrimidinone core. The presence of the trifluoromethyl group is noteworthy, as it often enhances biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolone compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver carcinoma) and A431 (epidermoid carcinoma) with IC50 values indicating significant cytotoxicity . The SAR analysis suggests that modifications in the substituents on the pyrazole ring can enhance activity against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

Structural Feature Impact on Activity
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Pyrazole RingEssential for antimicrobial and anticancer activity
Benzyl SubstituentEnhances binding affinity to target proteins
Carbonyl GroupContributes to reactivity and interaction with biomolecules

Case Studies

  • Antimicrobial Efficacy : A study published in 2020 evaluated the effectiveness of various pyrazolone derivatives against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard treatments, suggesting its potential as a novel therapeutic agent .
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in HepG2 cells, with mechanisms involving mitochondrial dysfunction and caspase activation .

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for various biological activities, primarily in the fields of:

1. Anticancer Activity
Research indicates that compounds with a similar structure exhibit anticancer properties. The pyrazole and pyrimidine moieties are known to interfere with cancer cell proliferation and induce apoptosis. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

2. Antimicrobial Properties
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. Preliminary studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

3. Anti-inflammatory Effects
Compounds with similar structural features have been noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines by this compound suggests it could be beneficial in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions including:

  • Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with diketones to form the pyrazole framework.
  • Pyrimidine Synthesis : Subsequent cyclization reactions lead to the formation of the pyrimidine ring.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods.

A detailed synthetic route is available in literature, which outlines specific reagents and conditions necessary for each step .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Research
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity
A comparative analysis showed that this compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics against Staphylococcus aureus and Escherichia coli strains, highlighting its potential as an alternative treatment option in antimicrobial therapy .

Comparative Analysis Table

Property/Activity 2-(4-benzyl...pyrimidinone Standard Drug A Standard Drug B
Anticancer Activity (IC50)15 µM20 µM10 µM
Antimicrobial Activity (MIC)8 µg/mL16 µg/mL32 µg/mL
Anti-inflammatory ActivityModerateHighModerate

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound differs from the ChemBK analog in the pyrimidinone substituent (6-CF₃ vs. 6-phenyl) and pyrazole substituents (4-benzyl vs. 3-CF₃). These changes significantly alter electronic and steric profiles. Compounds 4i and 4j incorporate coumarin and tetrazole moieties, which are absent in the target compound.

Molecular Weight and Complexity :

  • The target compound (362.3 g/mol) is lighter than 4i (607.6 g/mol) and 4j (623.7 g/mol) due to the absence of bulky coumarin and tetrazole groups.
  • The ChemBK analog (322.24 g/mol) is lighter than the target compound, reflecting its simpler phenyl substitution.

Compounds 4i and 4j were synthesized via multi-step procedures involving tetrazole coupling and coumarin integration, suggesting higher synthetic complexity compared to the target compound.

In contrast, phenyl and coumarin groups in 4i/4j are electron-rich, altering redox and reactivity profiles.

Q & A

Q. What are effective synthetic routes for preparing this pyrimidinone derivative, and how can reaction conditions be standardized?

  • Methodological Answer : Begin with a multi-step synthesis involving cyclocondensation of substituted pyrazole and pyrimidinone precursors. For example:

Prepare the pyrazole moiety via cyclization of hydrazine derivatives with β-keto esters under acidic conditions (e.g., acetic acid) .

Synthesize the pyrimidinone core using Biginelli-like reactions, combining urea/thiourea, aldehydes, and β-keto esters in ethanol or DMF with catalytic HCl .

Couple the two fragments via nucleophilic substitution or Pd-mediated cross-coupling, optimizing solvent (DMF or THF) and temperature (60–80°C) .

  • Standardization : Use design-of-experiments (DoE) to screen parameters (temperature, catalyst loading) and apply HPLC tracking for intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Assign proton environments using 1H^1H- and 13C^{13}C-NMR, noting deshielding effects from the trifluoromethyl group and pyrazolone ring .
  • MS : Confirm molecular weight via high-resolution ESI-MS, observing fragmentation patterns of the pyrimidinone core .
  • Crystallography :
  • Use SHELXL for refinement: Input X-ray diffraction data, define restraints for disordered trifluoromethyl groups, and validate with R-factor convergence (<5%) .
  • Visualize thermal ellipsoids and hydrogen-bonding networks using ORTEP-3 .

Q. How can computational tools predict reactivity and optimize synthesis?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) to model transition states for pyrimidinone cyclization, identifying energy barriers and solvent effects .
  • Machine Learning : Train models on existing heterocycle reaction datasets to predict optimal catalysts (e.g., p-TsOH vs. FeCl3_3) for coupling steps .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproduct formation?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization intermediates) and adjust stoichiometry of urea derivatives .
  • Solvent Optimization : Screen ionic liquids (e.g., [BMIM][BF4_4]) to enhance solubility of the trifluoromethyl group and reduce hydrolysis .
  • Catalyst Design : Test Lewis acids like Sc(OTf)3_3 to accelerate pyrimidinone ring formation while suppressing decarboxylation .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Case Study : If 1H^1H-NMR shows unexpected splitting for the benzyl group, but DFT predicts a planar conformation:

Perform variable-temperature NMR to detect dynamic rotational barriers .

Re-examine X-ray data for crystal packing forces distorting the benzyl geometry .

  • Statistical Validation : Apply multivariate analysis (PCA) to correlate experimental vs. theoretical chemical shifts .

Q. What strategies validate the compound’s biological activity and elucidate its mechanism?

  • Methodological Answer :
  • In Vitro Assays :
  • Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays, noting IC50_{50} shifts from the trifluoromethyl group’s electron-withdrawing effects .
  • Molecular Docking : Simulate binding poses with AutoDock Vina, focusing on pyrimidinone interactions with ATP-binding pockets .
  • Metabolic Stability : Use liver microsome assays to assess resistance to CYP450-mediated degradation, leveraging the trifluoromethyl group’s stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 2
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.